An In-depth Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
An In-depth Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, a key intermediate in carbohydrate chemistry and drug development. This document details the compound's physical characteristics, outlines experimental protocols for their determination, and illustrates its utility in chemical synthesis.
Core Physical Properties
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide, also known as acetobromo-α-D-mannose, is a crystalline solid at room temperature.[1] Its physical properties are crucial for its handling, storage, and application in synthesis. A summary of these properties is presented in the table below.
| Physical Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉BrO₉ | [2][3][4] |
| Molecular Weight | 411.2 g/mol | [2][3][4] |
| Appearance | White to pale-yellow crystalline powder or syrup | [3] |
| Melting Point | 60-61 °C | |
| Boiling Point | 412.0 ± 45.0 °C (Predicted) | |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform and methanol | |
| Storage | Refrigerator, under inert atmosphere |
Note: Predicted values are based on computational models and may vary from experimentally determined values.
Experimental Protocols
Accurate determination of the physical properties of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is essential for its characterization and quality control. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (one end sealed)
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Spatula
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Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[6][7][8]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[8]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid to approach the expected melting point.
-
When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.[7]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the clear point). This range is the melting point of the sample.
-
Specific Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules like carbohydrates and is measured using a polarimeter.
Apparatus:
-
Polarimeter
-
Polarimeter cell (tube) of a known path length (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., chloroform)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known mass of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide.
-
Dissolve the sample in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask to obtain a solution of known concentration (c), typically expressed in g/100 mL.
-
-
Polarimeter Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).
-
Measurement:
-
Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter.
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).
-
-
Calculation: The specific rotation [α] is calculated using the following formula: [α]Tλ = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Application in Glycosylation Reactions
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is a versatile glycosyl donor, widely used in the synthesis of a variety of glycosides. The bromide at the anomeric position acts as a good leaving group, facilitating nucleophilic substitution by an acceptor molecule, typically an alcohol.
The following diagram illustrates the general workflow for a glycosylation reaction using this compound.
Caption: Workflow of a typical glycosylation reaction.
This workflow highlights the key steps involved in utilizing 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide as a glycosyl donor to form a glycosidic bond, a fundamental transformation in the synthesis of complex carbohydrates and glycoconjugates.
References
- 1. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]
- 2. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alpha-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate | C14H19BrO9 | CID 11069632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
